Cas no 1093880-36-4 (6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine)

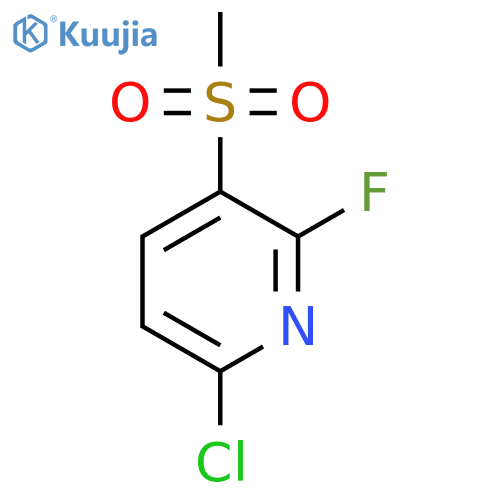

1093880-36-4 structure

商品名:6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine

6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 6-CHLORO-2-FLUORO-3-METHANESULFONYL-PYRIDINE

- 6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine

-

- インチ: 1S/C6H5ClFNO2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3

- InChIKey: UZSNFGDSZBMACB-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C(=N1)F)S(C)(=O)=O

計算された属性

- せいみつぶんしりょう: 208.971

- どういたいしつりょう: 208.971

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 55.4

6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261945-500mg |

6-Chloro-2-fluoro-3-methanesulfonyl-pyridine |

1093880-36-4 | 98% | 500mg |

¥989.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261945-5g |

6-Chloro-2-fluoro-3-methanesulfonyl-pyridine |

1093880-36-4 | 98% | 5g |

¥5724.00 | 2024-08-09 | |

| Aaron | AR022I9I-5g |

6-Chloro-2-fluoro-3-methanesulfonyl-pyridine |

1093880-36-4 | 95% | 5g |

$1136.00 | 2025-02-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261945-10g |

6-Chloro-2-fluoro-3-methanesulfonyl-pyridine |

1093880-36-4 | 98% | 10g |

¥8433.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261945-1g |

6-Chloro-2-fluoro-3-methanesulfonyl-pyridine |

1093880-36-4 | 98% | 1g |

¥1279.00 | 2024-08-09 | |

| Aaron | AR022I9I-1g |

6-Chloro-2-fluoro-3-methanesulfonyl-pyridine |

1093880-36-4 | 95% | 1g |

$379.00 | 2025-02-13 |

6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

1093880-36-4 (6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine) 関連製品

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 857369-11-0(2-Oxoethanethioamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量